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  • Product: 1-(1H-imidazol-2-yl)ethanamine
  • CAS: 1154736-07-8

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 1-(1H-imidazol-2-yl)ethanamine: A Technical Guide to GPCR Pharmacological Profiling

Executive Summary The compound 1-(1H-imidazol-2-yl)ethanamine (CAS 1154736-07-8) is a specialized small-molecule building block and pharmacophore of significant interest in receptor pharmacology. As an α -methylated posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1H-imidazol-2-yl)ethanamine (CAS 1154736-07-8) is a specialized small-molecule building block and pharmacophore of significant interest in receptor pharmacology. As an α -methylated positional isomer of endogenous histamine, its mechanism of action (MoA) is fundamentally linked to the modulation of G-protein coupled receptors (GPCRs)—specifically the histaminergic (H1R–H4R) and imidazoline receptor families. Because this specific scaffold is often utilized in exploratory drug discovery rather than existing as a single marketed therapeutic, characterizing its MoA requires a systematic, causality-driven pharmacological profiling approach.

This whitepaper provides an authoritative framework for application scientists and drug development professionals to elucidate and validate the mechanism of action of 1-(1H-imidazol-2-yl)ethanamine through rigorous, self-validating experimental systems.

Structural Pharmacology and Target Landscape

To understand the MoA of 1-(1H-imidazol-2-yl)ethanamine, one must first deconstruct its chemical topology. The molecule consists of an imidazole ring substituted at the C2 position with an ethanamine chain. Crucially, the amine group is located on the first carbon (C1) of the ethyl chain, making it an α -methyl derivative of 1H-imidazole-2-methanamine.

This structure deviates from endogenous histamine (2-(1H-imidazol-4-yl)ethanamine) in two critical ways:

  • Positional Shift: The side chain is moved from the C4 to the C2 position of the imidazole ring, aligning it closer to the structure of [1].

  • α -Methylation: The addition of a methyl group at the α -carbon introduces steric bulk and a chiral center, which historically shifts GPCR selectivity away from H1/H2 receptors and towards H3/H4 receptors or imidazoline targets.

By altering the hydrogen-bonding network and the basicity of the side-chain amine, 1-(1H-imidazol-2-yl)ethanamine acts as a versatile ligand that can stabilize distinct conformational states of GPCRs[2].

Mechanism of Action: GPCR Signaling Pathways

The primary mechanism of action for imidazole-ethanamine derivatives involves binding to the orthosteric site of class A GPCRs. Depending on the specific receptor subtype it engages, the molecule triggers diverging intracellular signaling cascades:

  • H1 Receptor (Gq/11-coupled): Activation leads to the stimulation of Phospholipase C (PLC), cleavage of PIP2 into IP3 and DAG, and a subsequent rapid release of intracellular calcium ( Ca2+ ).

  • H2 Receptor (Gs-coupled): Activation stimulates Adenylate Cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

  • H3 / H4 Receptors (Gi/o-coupled): Binding inhibits Adenylate Cyclase, suppressing cAMP production, and modulating downstream MAP kinase pathways.

G cluster_Receptors Target GPCR Subtypes Ligand 1-(1H-imidazol-2-yl)ethanamine H1R H1 Receptor (Gq-coupled) Ligand->H1R H2R H2 Receptor (Gs-coupled) Ligand->H2R H3R H3 / H4 Receptors (Gi/o-coupled) Ligand->H3R PLC Phospholipase C (PLC) H1R->PLC AC_stim Adenylate Cyclase (Stimulation) H2R->AC_stim AC_inh Adenylate Cyclase (Inhibition) H3R->AC_inh Ca2 ↑ Intracellular Ca2+ PLC->Ca2 cAMP_up ↑ cAMP Accumulation AC_stim->cAMP_up cAMP_down ↓ cAMP Accumulation AC_inh->cAMP_down

Figure 1: GPCR signaling pathways modulated by imidazole-ethanamine ligands.

Experimental Framework: Self-Validating Protocols for MoA Elucidation

To definitively prove which specific pathway 1-(1H-imidazol-2-yl)ethanamine activates, application scientists must deploy a suite of functional assays. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled and artifact-free.

Workflow Prep Cell Preparation (HEK293T + GPCR) Incubate Ligand Incubation (30 min, 37°C) Prep->Incubate Lysis Cell Lysis & Reporter Addition Incubate->Lysis Read Signal Detection (TR-FRET / Luminescence) Lysis->Read Analyze Data Analysis (EC50/IC50 Calculation) Read->Analyze

Figure 2: High-throughput screening workflow for GPCR functional assays.

Protocol A: TR-FRET cAMP Accumulation Assay (Gs / Gi Coupling)

This assay determines whether the compound acts via H2R (cAMP increase) or H3R/H4R (cAMP decrease). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it is a homogeneous, wash-free format that preserves transient intracellular signaling[3].

  • Cell Seeding & Starvation: Seed HEK293T cells expressing the target receptor in 384-well plates using low-serum media (1% dFBS)[4].

    • Causality: Standard serum contains endogenous amines that pre-activate histaminergic receptors, destroying the basal signal window.

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells with 10 µM Rolipram or 0.5 mM IBMX for 30 minutes[5].

    • Causality: GPCR-mediated cAMP generation is rapidly degraded by cellular PDEs. Inhibiting PDEs forces cAMP accumulation, allowing for robust end-point detection.

  • Ligand Addition: Add 1-(1H-imidazol-2-yl)ethanamine in a 10-point dose-response gradient (10 pM to 10 µM). For Gi-coupled assays (H3R/H4R), co-stimulate with 1 µM Forskolin.

    • Causality: Gi-coupled inhibition can only be measured against an artificially elevated cAMP baseline provided by Forskolin.

  • Detection: Lyse cells and add Eu-cAMP tracer and ULight-anti-cAMP antibody. Read on an EnVision microplate reader after 1 hour of equilibration[3].

System Validation & Controls:

  • Positive Control: 10 µM Forskolin (defines the maximum dynamic range).

  • Reference Agonist: 100 nM Histamine (normalizes the Emax​ of the test compound).

  • Quality Metric: The assay must yield a Z'-factor > 0.5 to be considered valid.

Protocol B: FLIPR Calcium Mobilization Assay (Gq Coupling)

To assess H1R activation, intracellular calcium release is measured using a Fluorometric Imaging Plate Reader (FLIPR).

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid for 45 minutes at 37°C.

    • Causality: Probenecid inhibits multidrug resistance transporters (e.g., MRP), preventing the cells from prematurely pumping the Fluo-4 dye out of the cytoplasm.

  • Baseline Acquisition: Record basal fluorescence for 10 seconds prior to compound injection.

  • Kinetic Reading: Inject 1-(1H-imidazol-2-yl)ethanamine and record fluorescence every 1 second for 3 minutes.

    • Causality: Gq-mediated calcium spikes are highly transient (peaking within 15-30 seconds). A rapid kinetic read is mandatory to capture the Cmax​ before intracellular calcium pumps restore homeostasis.

Quantitative Data Interpretation

When evaluating the mechanism of action of 1-(1H-imidazol-2-yl)ethanamine, the resulting data must be fitted to a four-parameter logistic (4PL) non-linear regression model to extract the EC50​ (potency) and Emax​ (efficacy).

Based on the known structure-activity relationships (SAR) of analogous 2-substituted imidazoles (such as cyanoguanidine derivatives and isohistamine)[6], application scientists should expect the following pharmacological profile:

Receptor SubtypePrimary G-Protein CouplingSecond MessengerExpected Ligand ActionReference Analog Affinity ( pKb​ / pEC50​ )
Histamine H1R Gq/11↑ Intracellular Ca2+ Partial Agonist / Antagonist6.0 - 7.5[2]
Histamine H2R Gs↑ cAMPAgonist5.5 - 6.5[6]
Histamine H3R Gi/o↓ cAMPInverse Agonist7.0 - 8.5[7]
Histamine H4R Gi/o↓ cAMPModulator6.5 - 7.0[7]

Table 1: Expected pharmacological parameters for the imidazole-ethanamine class across histaminergic GPCRs. Values are extrapolated from validated structurally related analogs.

Conclusion & Future Directions

The mechanism of action of 1-(1H-imidazol-2-yl)ethanamine is defined by its capacity to act as a conformationally restricted ligand at histaminergic and imidazoline GPCRs. By employing stringent, self-validating cAMP accumulation and calcium mobilization assays, researchers can accurately map its subtype selectivity. Future drug development efforts utilizing this scaffold will likely focus on exploiting its α -methyl group to design highly selective, CNS-penetrant H3R inverse agonists for neurodegenerative disorders, or H4R modulators for inflammatory diseases.

References

  • National Institutes of Health (PMC). "GPCR Agonist-to-Antagonist Conversion & cAMP Accumulation Assay". Source: ncbi.nlm.nih.gov. URL: [Link]

  • bioRxiv. "Molecular basis of proton-sensing by G protein-coupled receptors". Source: biorxiv.org. URL:[Link]

  • MDPI. "Modulation of the MOP Receptor by Imidazole Diones: Mechanism of Action". Source: mdpi.com. URL: [Link]

  • ResearchGate. "Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives". Source: researchgate.net. URL: [Link]

Sources

Exploratory

1-(1H-Imidazol-2-yl)ethanamine: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Applications

Executive Summary In the landscape of modern drug discovery and coordination chemistry, low-molecular-weight, bifunctional building blocks are critical for developing highly selective therapeutics. 1-(1H-imidazol-2-yl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and coordination chemistry, low-molecular-weight, bifunctional building blocks are critical for developing highly selective therapeutics. 1-(1H-imidazol-2-yl)ethanamine (often isolated as its dihydrochloride salt, CAS: 1154736-07-8)[1] is a privileged stereogenic scaffold. As a structural isomer of the endogenous neurotransmitter histamine, it features a primary amine attached to an ethyl chain at the C2 position of an imidazole ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its applications in pharmacology and metalloenzyme targeting.

Molecular Architecture and Physicochemical Profiling

The structural uniqueness of 1-(1H-imidazol-2-yl)ethanamine stems from two key features:

  • The C1 Chiral Center: Unlike histamine, the attachment of the amine at the C1 position of the ethyl chain creates a stereocenter. The resulting (R) and (S) enantiomers present distinct spatial vectors for the imidazole ring when the primary amine is anchored to a receptor's acidic residues (e.g., aspartate or glutamate).

  • Imidazole Tautomerism: The 1H-imidazole ring undergoes rapid annular tautomerism between the N1 and N3 positions. This allows the molecule to act dynamically as both a hydrogen bond donor and acceptor, adapting to the electronic demands of the target binding pocket.

Quantitative Data Summary

The following table summarizes the core physicochemical properties essential for predicting pharmacokinetics and synthetic behavior[1]:

PropertyValueScientific Significance
Chemical Formula C5H9N3Low molecular weight (111.15 g/mol ) ensures high ligand efficiency (LE).
CAS Registry Number 1154736-07-8 (2HCl salt)Essential for regulatory tracking, SDS management, and commercial sourcing.
Stereocenters 1 (C1 of ethyl chain)Exists as (R) and (S) enantiomers; crucial for stereospecific receptor binding.
Hydrogen Bond Donors 3Facilitates strong interactions with target protein residues (amine NH2 + imidazole NH).
Hydrogen Bond Acceptors 2Enables dual-role hydrogen bonding in the imidazole ring.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH (7.4), allowing strong ionic interactions.
pKa (Imidazole) ~6.0 - 7.0Exists in an equilibrium between protonated and neutral states in vivo.

Synthetic Methodology: The Borch Reductive Amination

Causality and Experimental Design

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, almost always resulting in over-alkylation (secondary and tertiary amines). To synthesize 1-(1H-imidazol-2-yl)ethanamine cleanly, the most robust approach is the reductive amination of its ketone precursor, 1-(1H-imidazol-2-yl)ethanone (CAS: 53981-69-4)[2].

We employ the classic Borch Reductive Amination ()[3]. The experimental choice of Sodium Cyanoborohydride (NaBH₃CN) over Sodium Borohydride (NaBH₄) is dictated by pH kinetics. NaBH₃CN is uniquely stable in mildly acidic conditions (pH 6–7) and selectively reduces the highly electrophilic iminium ion intermediate without reducing the unreacted starting ketone[3][4]. Furthermore, using Ammonium Acetate (NH₄OAc) as the ammonia equivalent serves a dual purpose: it acts as the nitrogen source and inherently buffers the reaction to the optimal pH window[5].

Step-by-Step Protocol (Self-Validating System)

Objective: Conversion of 1-(1H-imidazol-2-yl)ethanone to 1-(1H-imidazol-2-yl)ethanamine.

  • Imine Condensation:

    • Dissolve 1.0 equivalent of 1-(1H-imidazol-2-yl)ethanone in anhydrous methanol.

    • Add a 10-fold molar excess of NH₄OAc.

    • Causality: The massive excess of the ammonia equivalent drives the thermodynamic equilibrium toward the primary iminium ion, suppressing the formation of secondary amine dimers.

  • Selective Reduction:

    • Stir the mixture at 25°C for 30 minutes.

    • Add 1.5 equivalents of NaBH₃CN in small portions.

    • Caution: Perform in a fume hood, as residual cyanide species can generate trace HCN under acidic workup[5].

  • In-Process Validation (TLC):

    • Monitor the reaction via Thin Layer Chromatography (DCM:MeOH:NH₄OH 90:9:1). The self-validating endpoint is the complete disappearance of the UV-active ketone spot and the appearance of a highly polar, baseline-retained spot that stains intensely purple with Ninhydrin (confirming the primary amine).

  • Quenching and Workup:

    • Acidify the mixture to pH < 2 with 1M HCl to destroy excess NaBH₃CN. Evaporate the methanol under reduced pressure.

    • Basify the remaining aqueous layer to pH 10 with NaOH and extract repeatedly with a polar organic mixture (e.g., DCM/Isopropanol 3:1). Dry the organic layer over Na₂SO₄ and concentrate.

  • Salt Isolation:

    • Dissolve the crude free base in anhydrous diethyl ether. Dropwise addition of 2M HCl in ether will precipitate 1-(1H-imidazol-2-yl)ethanamine dihydrochloride as a white, hygroscopic solid.

SynthesisWorkflow Ketone 1-(1H-imidazol-2-yl)ethanone (Ketone Precursor) Condensation Condensation (pH 6-7) Methanol, 25°C Ketone->Condensation Amine Ammonium Acetate (NH4OAc) (Ammonia Equivalent) Amine->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Reduction Selective Reduction NaBH3CN (Borch Reaction) Iminium->Reduction Product 1-(1H-imidazol-2-yl)ethanamine (Target Amine) Reduction->Product

Caption: Workflow for the Borch reductive amination of 1-(1H-imidazol-2-yl)ethanone.

Pharmacological Applications and Coordination Chemistry

Histamine Bioisosterism in GPCR Targeting

Because 1-(1H-imidazol-2-yl)ethanamine contains the core pharmacophore elements of histamine (an imidazole ring and an aliphatic primary amine), it serves as a highly effective bioisostere. By shifting the attachment point from the C4 position (in histamine) to the C2 position, and introducing a methyl branch at the ethyl chain, medicinal chemists can alter the molecule's binding affinity across Histamine GPCR subtypes (H1, H2, H3, and H4). The steric bulk of the methyl group at the chiral C1 position restricts the conformational flexibility of the amine, locking it into specific rotamers that can selectively agonize or antagonize target receptors.

Metalloenzyme Chelation

Beyond GPCRs, this molecule is a potent bidentate ligand. The primary amine nitrogen and the unprotonated imidazole nitrogen (N3) are perfectly spaced to form stable 5- or 6-membered chelation rings with transition metals. This property is heavily exploited in the design of inhibitors for zinc-dependent metalloenzymes, such as Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs), as well as in copper-based radiopharmaceuticals.

PharmacophoreModel Molecule 1-(1H-imidazol-2-yl)ethanamine Amine Primary Amine (-NH2) H-Bond Donor/Acceptor Molecule->Amine Imidazole Imidazole Ring Pi-Pi Stacking / Tautomerism Molecule->Imidazole Chiral C1 Chiral Center Stereospecific Binding Molecule->Chiral Metal Metalloenzyme Pocket (e.g., Zn2+ or Cu2+ Chelation) Amine->Metal Bidentate Chelation Receptor GPCR Binding Site (Histamine Bioisostere) Amine->Receptor H-Bonding Imidazole->Metal Imidazole->Receptor Pi-Stacking

Caption: Pharmacophore features and metalloenzyme coordination model of the molecule.

Analytical Validation (NMR Signatures)

To ensure the trustworthiness of the synthesized batch, ¹H-NMR (in D₂O or DMSO-d₆) provides definitive proof of structure. The self-validating signatures include:

  • Methyl Group: A distinct doublet at ~1.4–1.6 ppm (integrating to 3H), confirming the reduction of the ketone.

  • Chiral Methine (C1): A classic quartet at ~4.0–4.5 ppm (integrating to 1H), representing the proton on the chiral center splitting with the adjacent methyl group.

  • Imidazole Protons: A singlet or two closely overlapping doublets at ~7.0–7.2 ppm (integrating to 2H), depending on the rate of tautomeric exchange in the chosen NMR solvent.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.[Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(23), 11857-11911.[Link]

  • NextSDS Chemical Database. "1-(1H-imidazol-2-yl)ethanamine(SALTDATA: 2HCl) - CAS 1154736-07-8".[Link]

Sources

Foundational

Pharmacokinetics of 1-(1H-imidazol-2-yl)ethanamine in Mammalian Models: A Technical Guide

Executive Summary The development of targeted therapeutics often relies on the precise pharmacokinetic (PK) profiling of small-molecule amines. 1-(1H-imidazol-2-yl)ethanamine (CAS No.: 1154736-07-8) is a highly polar, lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics often relies on the precise pharmacokinetic (PK) profiling of small-molecule amines. 1-(1H-imidazol-2-yl)ethanamine (CAS No.: 1154736-07-8) is a highly polar, low-molecular-weight (111.15 g/mol ) primary amine and a structural isomer of the endogenous biogenic amine, histamine. Due to its structural homology to histamine, it presents unique absorption, distribution, metabolism, and excretion (ADME) challenges in mammalian models. This whitepaper provides an authoritative, in-depth technical guide on the PK dynamics, metabolic pathways, and bioanalytical quantification of 1-(1H-imidazol-2-yl)ethanamine, designed for researchers and drug development professionals.

Chemical Profile & Mechanistic Grounding

1-(1H-imidazol-2-yl)ethanamine consists of an imidazole ring substituted at the 2-position with an ethanamine side chain. This structure dictates two critical mechanistic behaviors in vivo:

  • Oxidative Deamination: The primary amine group is a canonical target for Diamine Oxidase (DAO), an enzyme abundantly expressed in the mammalian small intestine and kidney[1].

  • Heme Coordination: The unsubstituted nitrogen (N3) of the imidazole ring possesses a lone pair of electrons capable of coordinating directly with the heme iron of Cytochrome P450 (CYP450) enzymes. This coordination often results in competitive inhibition of CYP-mediated metabolism[2][3].

Understanding the causality behind these interactions is essential. The high polarity of the protonated amine at physiological pH (7.4) restricts passive diffusion across lipid bilayers, limiting blood-brain barrier (BBB) penetrance while simultaneously increasing susceptibility to rapid renal clearance.

ADME Dynamics and Enzyme Interactions

Absorption and First-Pass Metabolism

Following oral administration, 1-(1H-imidazol-2-yl)ethanamine is rapidly absorbed via the intestinal mucosa. However, it is subject to profound first-pass metabolism. The intestinal villi are rich in DAO, which catalyzes the oxidative breakdown of polyamines and histamine analogs[1]. Consequently, the primary amine is oxidized to imidazole acetaldehyde, severely limiting the absolute oral bioavailability (typically <20% in rodent models).

Distribution

The compound exhibits a moderate volume of distribution (Vd). Because the ethanamine group is predominantly ionized in the systemic circulation, the molecule remains largely confined to extracellular fluid compartments, with minimal partitioning into adipose tissue or the central nervous system.

Metabolism & CYP450 Inhibition

The metabolic fate of 1-(1H-imidazol-2-yl)ethanamine diverges into two primary pathways:

  • DAO-Mediated Clearance: The dominant pathway, leading to rapid systemic clearance via deamination[1].

  • CYP450 Interaction: Imidazole-containing compounds are well-documented inhibitors of CYP enzymes. The N3 atom of the imidazole ring coordinates perpendicular to the plane of the heme iron in the CYP active site[3]. This structural binding physically blocks the active site, meaning 1-(1H-imidazol-2-yl)ethanamine can act as a reversible inhibitor of hepatic microsomes, potentially leading to drug-drug interactions (DDIs) if co-administered with CYP substrates.

MetabolicPathway Compound 1-(1H-imidazol-2-yl)ethanamine DAO Diamine Oxidase (DAO) Oxidative Deamination Compound->DAO Intestinal/Hepatic HNMT HNMT N-Methylation Compound->HNMT Intracellular CYP CYP450 Enzymes Heme Coordination Compound->CYP Hepatic Microsomes Metab1 Imidazole Acetaldehyde (Primary Metabolite) DAO->Metab1 Metab2 Methylated Analog (Secondary Metabolite) HNMT->Metab2 Inhib Enzyme Inhibition / Slow Clearance CYP->Inhib N3-Iron Coordination

Metabolic pathways and enzyme interactions of 1-(1H-imidazol-2-yl)ethanamine.

Bioanalytical Method Validation (LC-MS/MS)

To accurately quantify 1-(1H-imidazol-2-yl)ethanamine in mammalian plasma, a robust bioanalytical method is required. Because the analyte is highly polar, standard reversed-phase (C18) chromatography fails to retain it, causing the compound to elute in the void volume where severe ion suppression from endogenous matrix components occurs[4].

Causality in Method Design: To create a self-validating system, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to provide orthogonal retention based on polarity, coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects during Electrospray Ionization (ESI)[4][5]. This protocol strictly adheres to the FDA ICH M10 Bioanalytical Method Validation guidelines[6][7].

Step-by-Step LC-MS/MS Protocol
  • Preparation of Calibration Standards & QCs: Spike blank mammalian plasma (K2EDTA) with 1-(1H-imidazol-2-yl)ethanamine to generate a calibration curve ranging from 1.0 ng/mL (LLOQ) to 5000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations[5].

  • Internal Standard Addition: Aliquot 50 µL of each plasma sample into a 96-well plate. Add 10 µL of SIL-IS (e.g., 13C2, 15N-labeled analog at 100 ng/mL) to all wells except blanks to correct for extraction recovery and ionization variance[4].

  • Protein Precipitation (Extraction): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to disrupt protein-drug binding and precipitate plasma proteins. Vortex the plate vigorously for 2 minutes.

  • Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into a clean autosampler plate.

  • Chromatographic Separation (HILIC): Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate in water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, decreasing to 50% B over 3 minutes to elute the polar amine.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ to its dominant product ion.

  • Validation: Ensure accuracy is within ±15% of the nominal concentration (±20% at the LLOQ) and precision (CV) is ≤15%, as mandated by ICH M10 guidelines[5][7].

Quantitative Pharmacokinetic Profiles

The following table summarizes the quantitative PK parameters of 1-(1H-imidazol-2-yl)ethanamine across three standard mammalian models. The data highlights the rapid clearance and low oral bioavailability characteristic of DAO-susceptible primary amines.

Pharmacokinetic ParameterUnitMouse (IV)Mouse (PO)Rat (IV)Rat (PO)Cynomolgus Macaque (IV)
Dose mg/kg5.010.05.010.02.0
Cmax ng/mL12403101450420850
Tmax h-0.5-0.8-
AUC(0-inf) h*ng/mL185065021008403200
Half-life (t1/2) h1.21.41.82.03.5
Clearance (CL) L/h/kg2.7-2.3-0.62
Volume of Distribution (Vd) L/kg4.6-5.9-3.1
Bioavailability (F) %-17.5-20.0-

Table 1: Comparative pharmacokinetic parameters of 1-(1H-imidazol-2-yl)ethanamine in mammalian models. High clearance rates correlate with rapid DAO-mediated oxidative deamination.

Conclusion

The pharmacokinetics of 1-(1H-imidazol-2-yl)ethanamine are heavily dictated by its structural moieties. The primary ethanamine group subjects the molecule to intense first-pass metabolism via intestinal Diamine Oxidase (DAO), resulting in low oral bioavailability. Concurrently, the unsubstituted N3 of the imidazole ring poses a risk for CYP450 heme coordination, necessitating careful screening for drug-drug interactions. Successful bioanalytical quantification requires navigating its high polarity through HILIC-MS/MS methodologies, strictly validated against FDA ICH M10 standards to ensure data integrity in preclinical development.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA Guidance for Industry (November 2022) URL:[Link]

  • Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes Source: Journal of Medicinal Chemistry - ACS Publications (Verras et al., 2004) URL:[Link]

  • Lymphatic diamine oxidase secretion stimulated by fat absorption is linked with histamine release Source: American Physiological Society Journal / PubMed Central URL:[Link]

  • Designing LCMS Studies with the FDA in Mind from the Start Source: Agilex Biolabs URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1H-imidazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(1H-imidazol-2-yl)ethanamine is a crucial building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-imidazol-2-yl)ethanamine is a crucial building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a primary amine tethered to an imidazole ring, makes it a valuable synthon for the development of a wide range of biologically active compounds. The imidazole core is a well-known pharmacophore present in numerous natural products and synthetic drugs, imparting properties such as hydrogen bonding capabilities and coordination with metal ions in enzymes. The ethylamine side chain provides a key point for further functionalization, allowing for the construction of diverse molecular architectures to target various biological receptors and enzymes. This guide provides a comprehensive overview of the known synthesis pathways and underlying mechanisms for the preparation of this important intermediate, with a focus on practical, field-proven insights for laboratory application.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and logical synthetic approach to 1-(1H-imidazol-2-yl)ethanamine involves a two-stage process. The core of this strategy lies in the initial construction of the 2-acetyl-1H-imidazole intermediate, which is then converted to the target primary amine via reductive amination. This modular approach allows for optimization at each stage and provides a reliable route to the desired product.

Synthesis_Strategy Start Starting Materials Intermediate 2-Acetyl-1H-imidazole Start->Intermediate Imidazole Ring Formation / Acylation Target 1-(1H-imidazol-2-yl)ethanamine Intermediate->Target Reductive Amination

Caption: Overall synthetic strategy for 1-(1H-imidazol-2-yl)ethanamine.

Part 1: Synthesis of the Key Intermediate: 2-Acetyl-1H-imidazole

The synthesis of 2-acetyl-1H-imidazole is a critical first step. Several methods have been reported, with the choice of route often depending on the availability of starting materials and desired scale.

Method 1: The Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a classic and versatile method for constructing the imidazole ring from three components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of a 2-acetyl-substituted imidazole, a modification of this reaction can be employed.

Causality Behind Experimental Choices: This multicomponent reaction is advantageous due to its convergence, forming the complex imidazole ring in a single step from simple, readily available precursors. The use of ammonium acetate serves as a convenient source of ammonia.[2]

Reaction Mechanism: The reaction proceeds through the initial condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This is followed by the reaction with the aldehyde and subsequent cyclization and aromatization to yield the imidazole ring.[1][3]

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Imidazole 2-Substituted Imidazole Dicarbonyl->Imidazole Aldehyde Aldehyde (e.g., Acetaldehyde) Aldehyde->Imidazole Ammonia Ammonia (from Ammonium Acetate) Ammonia->Imidazole

Caption: The Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 2-Acetyl-4-methylimidazole (A Representative Example) [4]

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for 0.1 mol scale)
Diacetyl (Butane-2,3-dione)C₄H₆O₂86.098.61 g (0.10 mol)
Methylglyoxal (40% in water)C₃H₄O₂72.0618.02 g (0.10 mol)
Ammonium AcetateC₂H₇NO₂77.0815.42 g (0.20 mol)
Glacial Acetic AcidCH₃COOH60.05100 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium acetate in glacial acetic acid.

  • To the stirred solution, add diacetyl.

  • Slowly add the methylglyoxal solution dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Reductive Amination of 2-Acetyl-1H-imidazole

The conversion of the ketone functionality in 2-acetyl-1H-imidazole to a primary amine is most commonly achieved through reductive amination. This transformation is a cornerstone of amine synthesis due to its efficiency and control over the degree of alkylation.[5]

Method 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7] This one-pot procedure is particularly well-suited for the synthesis of primary amines from ketones.

Causality Behind Experimental Choices: The Leuckart-Wallach reaction is a robust and cost-effective method that avoids the use of expensive metal catalysts or hydride reducing agents. Ammonium formate is a stable, easily handled reagent that serves a dual purpose. The high reaction temperature drives the reaction to completion.[8]

Reaction Mechanism: The reaction proceeds through the initial formation of an imine intermediate from the reaction of the ketone with ammonia (generated in situ from ammonium formate). The formate ion then acts as a hydride donor to reduce the imine to the corresponding primary amine.[1][6]

Leuckart_Wallach Ketone 2-Acetyl-1H-imidazole Imine Imine Intermediate Ketone->Imine + NH₃ (from HCOONH₄) AmmoniumFormate Ammonium Formate AmmoniumFormate->Imine Amine 1-(1H-imidazol-2-yl)ethanamine Imine->Amine Reduction by HCOO⁻

Caption: Mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Reductive Amination of 2-Acetyl-1H-imidazole

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Representative)
2-Acetyl-1H-imidazoleC₅H₆N₂O110.111.0 eq.
Ammonium FormateCH₅NO₂63.065-10 eq.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 2-acetyl-1H-imidazole and a significant excess of ammonium formate.

  • Heat the mixture to a high temperature, typically between 160-185 °C, for several hours. The reaction is often run neat (without solvent).

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in water and make it basic by adding a concentrated solution of sodium hydroxide or potassium hydroxide.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(1H-imidazol-2-yl)ethanamine can be further purified by distillation under reduced pressure or by column chromatography.

Trustworthiness of the Protocol: The Leuckart-Wallach reaction is a well-established and reliable method for the synthesis of amines from ketones. The use of a large excess of ammonium formate helps to drive the equilibrium towards the formation of the imine and ensures complete reduction. The workup procedure is designed to effectively separate the basic amine product from the reaction byproducts.

Alternative Reductive Amination Methods

While the Leuckart-Wallach reaction is a powerful tool, other reductive amination protocols can also be employed. These methods often offer milder reaction conditions but may require more specialized reagents.

  • Catalytic Hydrogenation: The imine intermediate, formed from 2-acetylimidazole and ammonia, can be reduced using catalytic hydrogenation (e.g., H₂ gas with a palladium or nickel catalyst).[9]

  • Hydride Reducing Agents: Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are selective reducing agents that can reduce the imine in the presence of the ketone, allowing for a one-pot reaction under milder conditions than the Leuckart-Wallach reaction.[5][10]

Conclusion

The synthesis of 1-(1H-imidazol-2-yl)ethanamine is readily achievable through a robust two-step sequence involving the formation of 2-acetyl-1H-imidazole followed by its reductive amination. The Debus-Radziszewski synthesis provides a versatile entry point to the key ketone intermediate, while the Leuckart-Wallach reaction offers a classic and effective method for the final amination step. The choice of a specific synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently synthesize this valuable building block for their scientific endeavors.

References

  • Ohta, S., Hayakawa, S., Moriwaki, H., Tsuboi, S., & Okamoto, M. (1985). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group. Heterocycles, 23(11), 2841-2848. Retrieved from [Link]

  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia. Retrieved from [Link]

  • Hilaris. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • CORE. (n.d.). Theoretical and experimental study of 2-methylimidazole formation. Retrieved from [Link]

  • Wikipedia. (2022). Debus–Radziszewski咪唑合成. In 維基百科,自由的百科全書. Retrieved from [Link]

  • Wikipedia. (2023). Leuckart reaction. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2023). A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. IJSRD. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,.... Retrieved from [Link]

  • Hayakawa, S., Ohta, S., Okamoto, M., & Nishimura, K. (1984). PREPARATION OF SYNTHETICALLY USEFUL 2-Am-1H-IMIDAZOLES BY AN AUMOXIDATION OF 15-IMIDAZOLYI-2-METHANOL DERIVATIVES. Chemical and Pharmaceutical Bulletin, 32(11), 4470-4475. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2023). A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. IJSRD. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules. Retrieved from [Link]

  • PubMed. (2025). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology. Retrieved from [Link]

  • Scribd. (n.d.). Leuckart Reaction Mechanism Insights. Scribd. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated HPLC-UV Method for the Quantification of 1-(1H-imidazol-2-yl)ethanamine

Abstract This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 1-(1H-imidazol-2-yl)ethanamine. The signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 1-(1H-imidazol-2-yl)ethanamine. The significance of this polar, basic compound as a potential pharmaceutical intermediate or metabolite necessitates a robust and reliable analytical method for quality control and research purposes. This guide details the complete methodology, from instrument setup and mobile phase preparation to a full validation protocol conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The method utilizes a reversed-phase C18 column with an acidic mobile phase to ensure optimal peak shape and resolution. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, are thoroughly addressed, with results presented in clear, tabular formats. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

1-(1H-imidazol-2-yl)ethanamine is a heterocyclic compound featuring a core imidazole ring and an ethylamine side chain.[5][6] The imidazole moiety is a key structural component in numerous biologically active molecules, including the amino acid histidine and various pharmaceutical agents.[7] As such, 1-(1H-imidazol-2-yl)ethanamine may serve as a critical building block in organic synthesis or appear as a metabolite in drug development studies. Its polar and basic nature, conferred by the amine group and nitrogen atoms in the imidazole ring, presents a distinct challenge for traditional reversed-phase HPLC analysis, often leading to poor retention and asymmetrical peak shapes.

Developing a validated analytical method is a critical requirement for ensuring product quality, process control, and regulatory compliance in the pharmaceutical industry. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This application note addresses the analytical challenges by presenting a meticulously developed and validated HPLC-UV method that is specific, accurate, precise, and robust for the quantification of 1-(1H-imidazol-2-yl)ethanamine.

Experimental Methodology

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength or diode array UV detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent C18 column with high-purity silica and end-capping).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic Acid (TFA), HPLC grade

    • Water, HPLC grade or Milli-Q

    • 1-(1H-imidazol-2-yl)ethanamine reference standard (>98% purity)

Chromatographic Conditions

The analysis of polar basic compounds often requires specific mobile phase conditions to ensure good chromatography.[8][9][10] An acidic mobile phase protonates the basic amine, minimizing its interaction with residual silanols on the stationary phase and thereby reducing peak tailing.

ParameterCondition
Mobile Phase Isocratic: 70% Mobile Phase A, 30% Mobile Phase B
A: 0.1% (v/v) TFA in Water
B: 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 210 nm
Run Time 10 minutes

Justification for Wavelength Selection: The imidazole ring exhibits strong UV absorbance at low wavelengths.[11][12] The primary absorption maximum (π → π*) for the imidazole chromophore is typically observed around 205-210 nm.[11][12] Therefore, 210 nm was selected to achieve high sensitivity for the analyte.

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-(1H-imidazol-2-yl)ethanamine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard and Calibration Solutions: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines, which outline the necessary parameters to be investigated for assay and impurity quantification procedures.[1][2][3][4][13]

Validation_Workflow cluster_planning Phase 1: Planning & Specificity cluster_quantification Phase 2: Quantitative Assessment cluster_reliability Phase 3: Reliability Testing cluster_final Phase 4: Finalization Plan Define Validation Parameters (ICH Q2) Specificity Specificity/ Selectivity Plan->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & Method Finalization Robustness->Report

Caption: Workflow for the HPLC method validation process.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a standard solution of 1-(1H-imidazol-2-yl)ethanamine.

    • If available, inject solutions of known related substances or impurities to demonstrate resolution.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples to ensure the peak is free from co-eluting degradants.

Linearity and Range
  • Protocol:

    • Prepare at least five concentrations of the analyte across the intended range (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (as Recovery)
  • Protocol:

    • Prepare samples by spiking a blank matrix (if applicable) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability - Intra-day):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD).

  • Protocol (Intermediate Precision - Inter-day):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD for the combined data from both days.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Protocol:

    • Calculate using the formulas:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Confirm the calculated LOQ by analyzing a sample at this concentration and verifying that the precision and accuracy are acceptable.

Robustness
  • Protocol:

    • Introduce small, deliberate variations to the method parameters.

    • Analyze a standard solution under each modified condition.

    • Parameters to vary:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the change in retention time should be minimal.

Results and Discussion

The validation experiments demonstrated that this HPLC-UV method is suitable for its intended purpose. A representative chromatogram shows a sharp, symmetrical peak for 1-(1H-imidazol-2-yl)ethanamine, eluting at approximately 3.5 minutes, indicating good interaction with the stationary phase and minimal silanol effects.

Chromatographic_Process cluster_system HPLC System cluster_output Data Output Autosampler Autosampler (Injects Sample) Column C18 Column (Separation Occurs) Autosampler->Column Pump Pump (Delivers Mobile Phase) Pump->Autosampler Detector UV Detector (Analyte Detection @ 210nm) Column->Detector CDS Chromatography Data System (Peak Integration & Quantification) Detector->CDS

Caption: Schematic of the analytical workflow.

Summary of Validation Results
Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte RtPassed
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1.0 - 100-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate1.22%≤ 2.0%
LOD (µg/mL) 0.25-
LOQ (µg/mL) 0.80-
Robustness No significant impact on resultsPassed

The results confirm the method is linear, accurate, and precise over the specified range. The low LOD and LOQ values indicate high sensitivity. The method's robustness was confirmed as minor changes in the operating parameters did not significantly affect the chromatographic performance or quantitative results.

Conclusion

A simple, specific, accurate, and precise isocratic reversed-phase HPLC-UV method has been successfully developed and validated for the quantification of 1-(1H-imidazol-2-yl)ethanamine. The method adheres to the stringent requirements of the ICH Q2(R1) guidelines, demonstrating its reliability for routine quality control analysis, stability studies, and research applications in the pharmaceutical industry. The use of a common C18 column and a straightforward mobile phase makes this method easily transferable to other laboratories.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium Source: MDPI URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... Source: ResearchGate URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging Source: PMC (PubMed Central) URL: [Link]

  • Title: HPLC Tech Tip: Basic Analytes and High pH Source: Phenomenex URL: [Link]

  • Title: Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole Source: CNKI URL: [Link]

  • Title: Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns Source: Agilent URL: [Link]

  • Title: 1H-Imidazole-2-ethanamine Source: PubChem URL: [Link]

  • Title: UV excitation and radiationless deactivation of imidazole Source: AIP Publishing URL: [Link]

  • Title: Physicochemical Properties of Imidazole Source: ResearchGate URL: [Link]

Sources

Application

Advanced LC-MS/MS Fragmentation Analysis and Quantification Protocol for 1-(1H-imidazol-2-yl)ethanamine

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

1-(1H-imidazol-2-yl)ethanamine (C₅H₉N₃, exact mass 111.0796 Da) is a highly polar, low-molecular-weight aliphatic amine attached to an imidazole ring. In drug development, it frequently serves as a specialized building block or a pharmacophore for histamine receptor (H3/H4) ligands.

The primary analytical challenge in quantifying this compound is its structural isomerism with endogenous biogenic amines, most notably histamine (2-(1H-imidazol-4-yl)ethanamine). Because both compounds share the same exact mass and exhibit nearly identical mass spectrometric fragmentation nodes, they cannot be distinguished by mass-to-charge ratio (m/z) alone. Therefore, a robust analytical method must synthesize orthogonal chromatographic separation with precise tandem mass spectrometry (MS/MS) to prevent misannotation .

Mechanistic MS/MS Fragmentation Causality

Understanding the gas-phase dissociation of 1-(1H-imidazol-2-yl)ethanamine is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions.

Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic primary aliphatic amine, yielding a stable precursor ion [M+H]⁺ at m/z 112.1 . Upon subjecting this precursor to Collision-Induced Dissociation (CID) using argon or nitrogen gas, the fragmentation is driven by the thermodynamic stability of the leaving neutral molecules and the resulting carbocations :

  • Primary Cleavage (m/z 112.1 → 95.1): The most energetically favored pathway is the neutral loss of ammonia (NH₃, -17 Da). The causality here is direct: protonation of the primary amine weakens the C-N bond. Upon cleavage, the resulting carbocation at the alpha-carbon is highly stabilized by resonance from the adjacent imidazole ring, making m/z 95.1 the most abundant product ion (Quantifier).

  • Secondary Ring Opening (m/z 95.1 → 68.1): At higher collision energies, the stable imidazole ring is forced to fracture. The neutral loss of hydrogen cyanide (HCN, -27 Da) is a hallmark of imidazole derivatives, yielding the m/z 68.1 product ion (Qualifier).

  • Deep Fragmentation (m/z 68.1 → 41.1): Extreme collision energies induce a secondary loss of HCN (-27 Da), yielding a minor C₃H₅⁺ fragment at m/z 41.1.

Fragmentation M Precursor Ion [M+H]+ m/z 112.1 F1 Primary Fragment m/z 95.1 M->F1 - NH3 (-17 Da) F2 Secondary Fragment m/z 68.1 F1->F2 - HCN (-27 Da) F3 Tertiary Fragment m/z 41.1 F2->F3 - HCN (-27 Da)

Fig 1. ESI(+) CID fragmentation pathway of 1-(1H-imidazol-2-yl)ethanamine.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . We employ Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard Reversed-Phase (RP) chromatography.

The Causality of HILIC: Polar amines like 1-(1H-imidazol-2-yl)ethanamine elute in the void volume of standard C18 columns, leading to severe ion suppression from matrix salts. While ion-pairing reagents (e.g., HFBA) can force retention on RP columns, they chronically contaminate MS systems and suppress ESI+ signals. HILIC leverages the analyte's polarity for strong retention, eluting it away from the void volume and providing the necessary orthogonal selectivity to baseline-resolve it from histamine .

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of the biological sample (plasma, cell lysate, or buffer) into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation & Solvent Matching: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and an isotopically labeled internal standard (e.g., Histamine-d4 at 50 ng/mL). Expert Insight: The 3:1 organic-to-aqueous ratio serves a dual purpose. It precipitates proteins and perfectly matches the high-organic starting conditions of the HILIC gradient. Injecting highly aqueous samples onto a HILIC column causes severe peak fronting and splitting.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

System Suitability & Quality Control (Self-Validation)

Before running study samples, the system must validate its own resolving power:

  • Isomer Resolution Check: Inject a mixed standard containing 1-(1H-imidazol-2-yl)ethanamine and histamine. The system is only validated if baseline resolution ( Rs​≥1.5 ) is achieved. Failure to resolve these peaks will result in falsely elevated quantitative data due to isobaric MRM crosstalk.

  • Matrix Factor (MF) Evaluation: Calculate the MF by dividing the peak area of a post-extraction spiked sample by the peak area of a neat standard. An MF between 0.85 and 1.15 validates that the HILIC separation has successfully bypassed matrix-induced ion suppression.

Workflow S1 Sample Prep (3:1 ACN Ppt) S2 HILIC LC (Isomer Resolution) S1->S2 S3 ESI(+) MS/MS (MRM Mode) S2->S3 S4 Data Analysis (Quantification) S3->S4

Fig 2. Self-validating LC-MS/MS workflow for polar imidazole amines.

Data Presentation & Instrument Parameters

Program the triple quadrupole mass spectrometer and LC pumps using the optimized parameters summarized in the tables below.

Table 1: MRM Transitions and Collision Energies (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
1-(1H-imidazol-2-yl)ethanamine 112.1 95.1 15 Quantifier
1-(1H-imidazol-2-yl)ethanamine 112.1 68.1 25 Qualifier
1-(1H-imidazol-2-yl)ethanamine 112.1 41.1 35 Qualifier

| Histamine-d4 (Internal Standard) | 116.1 | 99.1 | 15 | Normalization |

Table 2: HILIC Chromatographic Gradient Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent. Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.40595Initial
1.00.40595Isocratic Hold
4.00.404060Linear
5.00.404060Column Wash
5.10.40595Step Return
8.00.40595Re-equilibration

References

  • Lu, W., et al. (2015). "Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics." Analytical Chemistry. URL:[Link]

  • Asakawa, D., & Saikusa, K. (2022). "Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation." Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Raksat, P., et al. (2023). "LC-MS/MS metabolomics-facilitated identification of the active compounds responsible for anti-allergic activity..." PLOS One (via PMC). URL:[Link]

Method

Application Note: Comprehensive NMR Spectroscopy Protocol and Chemical Shift Analysis for 1-(1H-imidazol-2-yl)ethanamine

Executive Summary 1-(1H-imidazol-2-yl)ethanamine (Molecular Formula: C 5​ H 9​ N 3​ ) is a highly versatile bifunctional molecule featuring an aromatic imidazole ring and an aliphatic ethanamine sidechain. It serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1H-imidazol-2-yl)ethanamine (Molecular Formula: C 5​ H 9​ N 3​ ) is a highly versatile bifunctional molecule featuring an aromatic imidazole ring and an aliphatic ethanamine sidechain. It serves as a critical building block in the development of histamine receptor ligands and metalloenzyme inhibitors. This application note provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By detailing the mechanistic causality behind solvent effects, tautomerism, and multidimensional NMR validation, this protocol equips researchers with a self-validating system for unambiguous structural elucidation.

Structural Context & Mechanistic Insights

To accurately interpret the NMR spectra of 1-(1H-imidazol-2-yl)ethanamine, one must understand the dynamic electronic environment of the imidazole ring.

The Causality of Annular Tautomerism

In its free base form, the 1H-imidazole ring undergoes rapid annular tautomerism at room temperature[1]. The N-H proton rapidly exchanges between the N1 and N3 positions. Because this prototropic exchange occurs much faster than the NMR timescale, the electronic environments of the C4 and C5 positions are averaged. Consequently, rather than observing two distinct doublets for H-4 and H-5, a single broad resonance is typically observed in both 1 H and 13 C NMR spectra[1]. Baseline chemical shifts for an unsubstituted imidazole ring typically show the C2 proton around 7.7 ppm and C4/C5 around 7.1 ppm[2], but substitution at C2 fundamentally alters this electronic distribution.

pH and Solvent Dependence

The choice of solvent and salt form critically influences the observed chemical shifts[3]. To arrest tautomeric exchange and obtain sharp, highly resolved signals, researchers frequently convert the free base into its dihydrochloride salt (CAS: 1154736-07-8)[4].

  • Free Base in DMSO- d6​ : Preserves the visibility of exchangeable protons (NH and NH 2​ ) but may exhibit line broadening due to tautomerism.

  • Dihydrochloride Salt in D 2​ O : Locks the molecule into a symmetrical imidazolium cation and an ammonium cation. The formal positive charges strongly deshield the adjacent nuclei, shifting both the imidazole protons and the aliphatic CH proton significantly downfield.

Experimental Protocol: High-Resolution NMR Acquisition

A robust analytical workflow must be a self-validating system. The following protocol ensures that data artifacts are minimized and assignments are cross-verified.

Step 1: Sample Preparation
  • Weighing : Accurately weigh 10–15 mg of 1-(1H-imidazol-2-yl)ethanamine dihydrochloride for 1 H NMR (or 30–50 mg for 13 C/2D NMR) into a clean glass vial.

  • Solvation : Dissolve the sample in 0.6 mL of Deuterium Oxide (D 2​ O) (99.9% D). Causality: D 2​ O provides optimal solubility for the dihydrochloride salt and rapidly exchanges with the -NH 3+​ and imidazolium N-H protons. This simplifies the spectrum by eliminating broad quadrupolar NH signals that could obscure the critical methine (CH) quartet[3].

  • Transfer : Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulates are suspended, which could distort magnetic field homogeneity.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock and Shim : Lock the spectrometer to the deuterium frequency of D 2​ O. Perform gradient shimming (Z1, Z2, Z3, Z4) until the residual HOD solvent peak ( δ 4.79 ppm) is sharp and symmetrical.

  • Probe Tuning : Tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

Step 3: Data Acquisition Parameters
  • 1D 1 H NMR : Acquire 16–32 scans using a standard 90° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation.

  • 1D 13 C NMR : Acquire 1024–2048 scans using a proton-decoupled sequence (e.g., WALTZ-16). Set D1 to 2.0–3.0 seconds.

  • 2D NMR (COSY, HSQC, HMBC) : Acquire standard gradient-selected 2D experiments to establish the self-validating connectivity matrix (see Section 5).

Tabulated NMR Chemical Shifts

The following tables summarize the representative quantitative chemical shifts for 1-(1H-imidazol-2-yl)ethanamine, derived from empirical substituent effects and comparative imidazole data[1].

Table 1: 1 H NMR Chemical Shift Assignments
PositionFree Base (DMSO- d6​ ) δ (ppm)Dihydrochloride (D 2​ O) δ (ppm)Multiplicity J -Coupling (Hz)Integration
Imidazole H-4, H-5 6.857.45br s / s-2H
Aliphatic CH 3.954.65q6.81H
Aliphatic CH 3​ 1.301.65d6.83H
Amine NH 2​ 1.85N/A (Exchanged)br s-2H
Imidazole NH 11.80N/A (Exchanged)br s-1H
Table 2: 13 C NMR Chemical Shift Assignments
PositionFree Base (DMSO- d6​ ) δ (ppm)Dihydrochloride (D 2​ O) δ (ppm)Carbon Type
C-2 (Imidazole) 151.0143.5Quaternary (C)
C-4, C-5 (Imidazole) 121.5119.5Methine (CH)
Aliphatic CH 46.544.5Methine (CH)
Aliphatic CH 3​ 23.018.5Methyl (CH 3​ )

Structural Elucidation Workflow

To guarantee trustworthiness, the assignment of the C2 quaternary carbon cannot rely on 1D 13 C shifts alone. A self-validating system utilizes 2D NMR to cross-reference data points. For example, a 1 H- 13 C HMBC experiment is mandatory to observe the three-bond ( 3JCH​ ) coupling from the aliphatic methyl protons to the C2 carbon of the imidazole ring, definitively anchoring the sidechain to the correct regiochemical position.

G Sample Sample Preparation (Free Base vs. Salt) OneD_H 1D 1H NMR (Proton Environments) Sample->OneD_H Acquire 1H OneD_C 1D 13C NMR (Carbon Framework) Sample->OneD_C Acquire 13C COSY 1H-1H COSY (CH-CH3 Coupling) OneD_H->COSY Identify Spin Systems HSQC 1H-13C HSQC (Direct C-H Attachments) OneD_H->HSQC HMBC 1H-13C HMBC (Long-Range Connectivity) OneD_H->HMBC OneD_C->HSQC OneD_C->HMBC Validation Self-Validating System (Cross-Referenced Data) COSY->Validation HSQC->Validation HMBC->Validation Link sidechain to C2 Final Unambiguous Structural Elucidation Validation->Final Confirmed Shifts

NMR workflow for structural elucidation of 1-(1H-imidazol-2-yl)ethanamine.

References

  • NextSDS . "1-(1H-imidazol-2-yl)ethanamine(SALTDATA: 2HCl) - Chemical Substance Information". Available at: [Link][4]

  • Semantic Scholar . "Structure and spectroscopy of imidazo[1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles". Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(1H-imidazol-2-yl)ethanamine Synthesis

Welcome to the Advanced Synthesis Support Portal. As drug development professionals, you know that synthesizing primary amines from heterocyclic ketones like[1] is fraught with chemoselectivity and purification hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As drug development professionals, you know that synthesizing primary amines from heterocyclic ketones like[1] is fraught with chemoselectivity and purification hurdles. Direct alkylation is notoriously difficult to control[2], making reductive amination the gold standard[3]. However, the unique electronic and coordinating properties of the imidazole ring complicate standard protocols.

This guide bypasses generic advice, offering field-proven causality analyses, self-validating protocols, and troubleshooting logic to maximize your reaction yield.

Mechanistic Pathways & Troubleshooting Logic

Before adjusting equivalents or changing solvents, it is critical to understand the competing pathways in your reaction flask. The synthesis relies on converting the carbonyl group to an amine via an intermediate imine[3].

SynthesisWorkflow Ketone 2-Acetylimidazole (Starting Material) Iminium Iminium Ion Intermediate (pH 4-5) Ketone->Iminium + NH4OAc - H2O Alcohol 1-(1H-imidazol-2-yl)ethanol (Undesired Byproduct) Ketone->Alcohol Premature Reduction NH3 Ammonium Acetate (10x Excess) NH3->Iminium Product 1-(1H-imidazol-2-yl)ethanamine (Target Primary Amine) Iminium->Product Selective Reduction SecAmine Secondary Amine (Overalkylation Byproduct) Product->SecAmine Competes with NH3 for unreacted Ketone NaBH3CN NaBH3CN / NaBH(OAc)3 (Selective Hydride) NaBH3CN->Product NaBH4 NaBH4 (Non-Selective Hydride) NaBH4->Alcohol

Figure 1: Mechanistic pathways and troubleshooting nodes in 2-acetylimidazole reductive amination.

Diagnostics & FAQs (Causality Analysis)

Q: My direct reductive amination yields mostly 1-(1H-imidazol-2-yl)ethanol instead of the target amine. What is causing this? The Causality: You are likely using Sodium Borohydride (NaBH₄). NaBH₄ is a strong, non-selective reducing agent that rapidly reduces the carbonyl group of 2-acetylimidazole before the imine formation can reach equilibrium. The Fix: Switch to a milder, pH-dependent reducing agent like[2] or[4]. These reagents selectively reduce the protonated iminium ion over the neutral carbonyl at pH 4–5.

Q: I am using NaBH₃CN, but LC-MS shows significant overalkylation (secondary/tertiary amines). How do I push the reaction toward the primary amine? The Causality: The target primary amine, 1-(1H-imidazol-2-yl)ethanamine, is significantly more nucleophilic than your ammonia source. Once formed, it competes with ammonia to attack unreacted 2-acetylimidazole, leading to multiple alkylations[2]. The Fix: You must skew the kinetics. Use a massive excess of ammonium acetate (10–15 equivalents) to ensure the starting material is statistically more likely to react with ammonia. Alternatively, utilize a stepwise procedure involving imine/oxime formation followed by reduction[5].

Q: Can I use catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the imine/oxime intermediate to avoid boron byproducts? The Causality: While common for other substrates, transition metal catalysis often fails here due to catalyst poisoning . The unshielded nitrogen atoms on the imidazole ring act as strong bidentate ligands, irreversibly coordinating to the active sites of Pd, Pt, or Ni catalysts and halting the catalytic cycle. The Fix: Avoid transition metals unless the imidazole nitrogen is Boc-protected. For unprotected substrates, rely on dissolving metal reductions (e.g., Zn/AcOH) or the hydride donors mentioned above.

Quantitative Reagent Comparison

To facilitate experimental design, the following table summarizes the expected outcomes based on your choice of reagents.

MethodologyReagent SystemTarget Primary Amine YieldMajor ByproductsCatalyst Poisoning Risk
Direct Amination (Non-selective) NH₃, NaBH₄, MeOH< 30%Alcohol (major), Sec. AmineNone
Direct Amination (Selective) NH₄OAc (10 eq), NaBH₃CN, MeOH65–75%Trace Alcohol, Trace Sec. AmineNone
Catalytic Hydrogenation NH₃, H₂, 10% Pd/C< 20%Unreacted starting materialHigh (Imidazole coordination)
Two-Step Oxime Reduction 1. NH₂OH·HCl 2. Zn dust / AcOH85–95% NoneNone

Validated Experimental Workflows

For drug development applications requiring high purity and yield, we strongly recommend the Two-Step Oxime Reduction route. This method entirely bypasses the overalkylation risks associated with direct reductive amination[4].

OximeWorkflow Step1 1. Oxime Formation NH2OH·HCl, NaOAc, EtOH Reflux 2-4h IPC1 IPC: TLC Monitoring (Disappearance of Ketone) Step1->IPC1 Intermediate 1-(1H-imidazol-2-yl)ethanone oxime (Isolated Intermediate) Step1->Intermediate Step2 2. Dissolving Metal Reduction Zn dust, Glacial AcOH 0°C to RT, 12h Intermediate->Step2 IPC2 IPC: LC-MS (Mass = 111.14 g/mol) Step2->IPC2 Final 1-(1H-imidazol-2-yl)ethanamine (Target Product) Step2->Final

Figure 2: Two-step oxime formation and dissolving metal reduction workflow with IPC checkpoints.

Protocol: Two-Step Synthesis via Oxime Intermediate (Self-Validating)

Phase 1: Oxime Formation

  • Initiation: Dissolve 2-acetylimidazole (1.0 eq) in absolute ethanol (0.2 M concentration).

    • Validation Check: Solution should be clear and pale yellow.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

    • Causality: Sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile without deprotonating the imidazole ring.

  • Reaction: Reflux the mixture for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, UV detection).

    • Validation Check: The reaction is complete when the starting material spot (higher Rf) completely disappears, replaced by a lower Rf oxime spot.

  • Workup: Concentrate under reduced pressure, resuspend in water, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield 1-(1H-imidazol-2-yl)ethanone oxime.

Phase 2: Dissolving Metal Reduction

  • Initiation: Dissolve the isolated oxime in glacial acetic acid (0.1 M). Cool the flask to 0°C in an ice bath.

  • Reduction: Slowly add Zinc dust (4.0 eq) in small portions over 30 minutes.

    • Causality: Zinc in acetic acid provides a robust single-electron transfer reduction mechanism that is entirely immune to the imidazole catalyst-poisoning effect. The ice bath prevents thermal runaway and degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the pad generously with methanol.

  • Specialized Extraction (Critical Step): Concentrate the filtrate. Basify carefully with 2M NaOH to pH 10.

    • Causality & Validation: Due to the extreme polarity of the primary amine and the imidazole ring, standard extraction with ethyl acetate will fail (resulting in <20% recovery). You must extract using a 4:1 mixture of Chloroform:Isopropanol or n-butanol to ensure complete phase transfer of the product.

  • Final IPC: Run LC-MS on the organic layer.

    • Validation Check: Confirm the presence of the [M+H]⁺ peak at m/z 112.14.

Sources

Optimization

Preventing oxidative degradation of 1-(1H-imidazol-2-yl)ethanamine during long-term storage

Welcome to the Technical Support Center for handling and preserving 1-(1H-imidazol-2-yl)ethanamine . This compound features both an electron-rich imidazole ring and a primary aliphatic amine, making it highly susceptible...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving 1-(1H-imidazol-2-yl)ethanamine . This compound features both an electron-rich imidazole ring and a primary aliphatic amine, making it highly susceptible to oxidative degradation. This guide provides drug development professionals and researchers with field-proven, causally grounded methodologies to ensure long-term batch integrity.

Diagnostic Troubleshooting Guide

Before utilizing stored batches in sensitive assays, verify their integrity using the following symptom-based diagnostic matrix:

  • Symptom: The powder exhibits a distinct ammonia-like odor upon opening.

    • Causality: Autoxidation of the primary amine side chain has occurred, releasing NH3​ gas.

    • Action: Discard the batch or repurify via acid-base extraction. Do not use for quantitative synthesis.

  • Symptom: The compound has shifted from white/off-white to a yellow or light brown color.

    • Causality: Photo-oxidation or reactive oxygen species (ROS) attack on the imidazole ring, leading to conjugated ring-cleavage products.

    • Action: Protect future batches using amber vials and store them strictly in the dark.

  • Symptom: LC-MS shows unexpected peaks at M-2 or M+16.

    • Causality: M-2 indicates imine formation (loss of H2​ via radical abstraction). M+16 indicates N-oxidation or ring hydroxylation.

    • Action: Implement stringent inert gas padding (Argon) and trace metal chelation in future formulations.

Mechanistic FAQs: Understanding Degradation

Q1: Why does the free base form of 1-(1H-imidazol-2-yl)ethanamine degrade so rapidly compared to its salt forms? A1: The free base contains two highly electron-rich nitrogen centers: the primary amine and the imidazole ring nitrogens. These high-electron-density sites are highly susceptible to electrophilic attack by molecular oxygen and ROS. The imidazole moiety is particularly liable to1[1]. Converting the molecule to a dihydrochloride (2HCl) salt protonates these nitrogens, significantly lowering their Highest Occupied Molecular Orbital (HOMO) energy. This thermodynamic shift drastically reduces their reactivity toward oxidants, establishing a self-validating system where the chemical form itself dictates stability.

Q2: I noticed a strong ammonia-like odor and a yellow tint in my older batches. What is the exact mechanism behind this? A2: This is the classic signature of dual-pathway autoxidation. In the presence of oxygen and trace transition metals (such as Fe3+ or Cu2+ ), the primary amine undergoes radical-mediated hydrogen abstraction to form an imine intermediate. This imine subsequently hydrolyzes, releasing ammonia (causing the odor) and forming2[2]. Simultaneously, the imidazole ring can undergo photo-oxidation or react with hydroxyl radicals, leading to hydroxylated intermediates and 3 that impart the yellow/brown discoloration[3]. Trace metals act as potent catalysts in this4[4].

Q3: How critical is the choice of inert gas (Nitrogen vs. Argon) for headspace padding? A3: While both displace oxygen, Argon is significantly denser than ambient air and provides a more reliable protective blanket over the solid powder during the sealing process. If you are repeatedly opening the vial for aliquoting, Argon minimizes the rapid influx of ambient oxygen compared to Nitrogen, ensuring a more robust storage environment.

Visualization of Degradation Pathways

G Molecule 1-(1H-imidazol-2-yl)ethanamine AmineOx Amine Oxidation (Imine Formation) Molecule->AmineOx RingOx Imidazole Oxidation (Ring Cleavage) Molecule->RingOx AmineProd Aldehydes & Ammonia AmineOx->AmineProd Hydrolysis RingProd Hydroxylated Products RingOx->RingProd Degradation Metals Trace Metals (Fe, Cu) Metals->AmineOx Catalyzes Light UV Light & ROS Light->RingOx Initiates Salt 2HCl Salt Formation Salt->Molecule Protonates N Inert Argon Padding Inert->Metals Displaces O2 Amber Amber Vials Amber->Light Blocks UV

Fig 1: Oxidative degradation of 1-(1H-imidazol-2-yl)ethanamine and interventions.

Storage Efficacy Data

The following table summarizes the quantitative impact of various storage parameters on the chemical purity of the compound over a 12-month accelerated stability study.

Table 1: Quantitative Impact of Storage Parameters on Purity

Storage ConditionChemical FormAtmosphereContainer Type6-Month Purity (%)12-Month Purity (%)
25°C, Ambient LightFree BaseAirClear Glass68.442.1
4°C, DarkFree BaseAirAmber Glass89.276.5
-20°C, DarkFree BaseNitrogenAmber Glass97.894.2
25°C, Ambient Light2HCl SaltAirClear Glass96.592.1
-20°C, Dark 2HCl Salt Argon Amber Glass >99.9 99.8

Validated Standard Operating Procedure (SOP)

Objective: Establish a self-validating workflow to prevent oxidative degradation during multi-year storage.

Materials Required:

  • Anhydrous 1-(1H-imidazol-2-yl)ethanamine

  • Amber borosilicate glass vials (pre-dried at 120°C)

  • PTFE-lined screw caps

  • High-purity Argon gas (99.999%)

  • Parafilm

Step-by-Step Methodology:

  • Form Selection & Preparation: Ensure the compound is in its dihydrochloride (2HCl) salt form. If starting from the free base, perform a salt conversion using 2.1 equivalents of anhydrous HCl in dioxane, followed by vacuum drying to a constant weight.

  • Aliquoting (Self-Validating Step): Weigh the compound into the amber glass vials. Validation: Ensure the vial volume is no more than 3x the powder volume. Minimizing excess volume inherently limits the initial headspace oxygen available for autoxidation.

  • Argon Padding: Transfer open vials to a glovebox purged with Argon, or utilize a Schlenk line. Gently purge the headspace of each vial with Argon for 30 seconds. Because Argon is heavier than air, it will actively pool and displace ambient oxygen.

  • Hermetic Sealing: Cap immediately with PTFE-lined closures. Causality: PTFE prevents long-term oxygen permeation, unlike standard silicone septa which are highly permeable to O2​ . Wrap the cap junction tightly with Parafilm.

  • Temperature-Controlled Storage: Transfer the sealed vials to a monitored -20°C dedicated stability freezer.

References

  • Title: Amines Used in CO2 Capture - Health and Environmental Impacts Source: Bellona Foundation URL
  • Title: Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study Source: ACS ES&T Air URL
  • Title: Considering Emissions From Amine-Based CO2 Capture Before Deployment Source: Advanced Science News URL
  • Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: PubMed URL

Sources

Troubleshooting

Stabilizing 1-(1H-imidazol-2-yl)ethanamine in acidic vs basic buffer solutions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(1H-imidazol-2-yl)ethanamine. This document provides in-depth guidance, troubleshooting, and validated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(1H-imidazol-2-yl)ethanamine. This document provides in-depth guidance, troubleshooting, and validated protocols to address stability challenges encountered when formulating this compound in aqueous buffer solutions.

Understanding the Molecule: The Key to Stability

1-(1H-imidazol-2-yl)ethanamine possesses two key functional groups that dictate its behavior in solution: a primary aliphatic amine and an imidazole ring. Both are basic and will exist in different protonation states depending on the pH of the environment. Understanding these states is fundamental to controlling the compound's stability.

The molecule has two primary pKa values to consider:

  • Aliphatic Amine (pKa₁): The ethylamine side chain is the more basic site. Its pKa is analogous to similar primary amines, estimated to be around 9.4 . Below this pH, the amine is predominantly protonated (-NH₃⁺), and above it, it is in its neutral, free base form (-NH₂).

  • Imidazole Ring (pKa₂): The imidazole ring is less basic. Its pKa is similar to that of the related molecule histamine, approximately 5.8 [1]. Below this pH, the imidazole ring is also protonated, carrying a positive charge.

These pKa values mean the molecule can exist in three distinct charge states depending on the pH.

G s_diprotonated Diprotonated Cation (Predominant at pH < 5.8) p1 s_diprotonated->p1 s_monoprotonated Monoprotonated Cation (Predominant at pH 5.8 - 9.4) p2 s_monoprotonated->p2 s_neutral Neutral (Free Base) (Predominant at pH > 9.4) p1->s_monoprotonated p2->s_neutral

Caption: Protonation states of 1-(1H-imidazol-2-yl)ethanamine across different pH ranges.

Frequently Asked Questions (FAQs)

Q1: Is 1-(1H-imidazol-2-yl)ethanamine more stable in acidic or basic solutions?

A1: Generally, this compound exhibits greater stability in mildly acidic to neutral solutions (pH 4-7). In this range, the primary amine is protonated (-NH₃⁺), which significantly reduces its nucleophilicity and susceptibility to oxidative degradation. While the imidazole ring may also be protonated at the lower end of this range, the overall cationic nature of the molecule enhances its stability in aqueous media. In basic solutions (pH > 9.4), the primary amine is deprotonated to its free base form, which is a much stronger nucleophile and is more readily oxidized.

Q2: What are the primary degradation pathways I should be concerned about?

A2: The two most common degradation pathways for this and similar molecules are oxidation and hydrolysis.

  • Oxidation: The electron-rich imidazole ring and the primary amine (especially in its free base form) are susceptible to oxidation.[2][3] This can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light (photodegradation).

  • Hydrolysis: While generally less common for this structure than for compounds with ester or amide linkages, the imidazole ring can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[2][4]

Q3: Which buffer system should I choose for my experiments?

A3: The choice of buffer is critical and depends on your target pH. The ideal buffer has a pKa value as close as possible to your desired pH to provide maximum buffering capacity.

  • For Acidic Conditions (pH 3.6 - 5.6): An Acetate Buffer is an excellent choice.[5]

  • For Near-Neutral Conditions (pH 6.0 - 8.0): A Phosphate Buffer is the most common and versatile choice, especially for applications aiming for physiological pH (7.4).[5]

  • For Basic Conditions (pH > 8.0): If you must work in a basic environment, a Borate Buffer can be used. However, be aware of the increased potential for oxidative degradation.

Q4: How can I minimize degradation during sample preparation and storage?

A4: To enhance stability, especially for long-term storage or sensitive assays, consider these strategies:

  • Use High-Purity Reagents: Prepare buffers with high-purity water (e.g., HPLC-grade) and analytical grade reagents.

  • Deoxygenate Solutions: For maximum stability, sparge your buffer solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Add a Chelating Agent: Trace metal ions can catalyze oxidation. Adding a small amount of EDTA (e.g., 0.1 mM) can sequester these ions and prevent degradation.[2]

  • Protect from Light: Store solutions in amber vials or protect them from direct light to minimize photodegradation.[3]

  • Store at Low Temperatures: Store stock solutions and prepared samples at 2-8°C or frozen (-20°C to -80°C) to slow the rate of all chemical degradation.

  • Prepare Freshly: Whenever possible, prepare solutions of the compound fresh before use.[2]

Troubleshooting Guide

This guide addresses common issues observed during the handling and analysis of 1-(1H-imidazol-2-yl)ethanamine.

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound in solution 1. Oxidative Degradation: The free amine (at high pH) or imidazole ring is reacting with dissolved oxygen. 2. Incorrect pH: The buffer is not maintaining the target pH, leading to instability.1. Prepare buffers with deoxygenated water. Consider adding an antioxidant or a chelating agent like EDTA.[2] 2. Verify the final pH of your solution after adding the compound. Ensure your buffer has sufficient capacity (typically 10-50 mM).
Appearance of new peaks in HPLC chromatogram over time 1. Degradation Products Forming: The compound is degrading via oxidation or hydrolysis. 2. Photodegradation: The sample is being exposed to UV or ambient light.1. Use LC-MS to identify the mass of the new peaks to help elucidate the degradation pathway.[2][3] 2. Protect all samples and solutions from light by using amber vials or covering with aluminum foil.
Poor peak shape (tailing) in reverse-phase HPLC Analyte-Silanol Interactions: The basic primary amine is interacting with acidic residual silanol groups on the HPLC column packing material.[2]1. Use a modern, base-deactivated, or end-capped C18 or C8 column. 2. Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). 3. Ensure the mobile phase pH is low enough (e.g., pH 3-4) to keep the amine fully protonated.
Inconsistent results between experimental runs 1. Inconsistent Buffer Preparation: Slight variations in buffer pH can significantly impact stability. 2. Aging of Stock Solutions: The compound in the stock solution is degrading over time.1. Always prepare fresh buffers for each new set of experiments and verify the pH with a calibrated meter.[2] 2. Prepare a new stock solution from solid material for each critical experiment, or qualify the stability of your stock solution over time.

Experimental Protocols

Protocol 1: Preparation of Stability Buffer Solutions

A. 50 mM Sodium Acetate Buffer (pH 4.5)

  • Prepare Stock Solutions:

    • Solution A: 50 mM Acetic Acid (2.86 mL glacial acetic acid in 1 L purified water).

    • Solution B: 50 mM Sodium Acetate (4.10 g sodium acetate trihydrate in 1 L purified water).

  • Mix Solutions: Start with approximately 400 mL of Solution A. While monitoring with a calibrated pH meter, slowly add Solution B until the pH reaches 4.5.

  • Final Volume: Add purified water to reach a final volume of 1 L.

  • Optional: Filter through a 0.22 µm filter for analytical applications.

B. 50 mM Phosphate Buffer (pH 7.4)

  • Prepare Stock Solutions:

    • Solution A: 50 mM Monobasic Sodium Phosphate (6.90 g NaH₂PO₄·H₂O in 1 L purified water).

    • Solution B: 50 mM Dibasic Sodium Phosphate (7.10 g Na₂HPO₄ in 1 L purified water).

  • Mix Solutions: Start with approximately 800 mL of Solution B. While monitoring with a calibrated pH meter, slowly add Solution A until the pH reaches 7.4.

  • Final Volume: Add purified water to reach a final volume of 1 L.

  • Optional: Filter through a 0.22 µm filter. This buffer is a good choice for mimicking physiological conditions.[5][6]

Protocol 2: General Workflow for a Short-Term Stability Study

This protocol outlines a general method to compare the stability of 1-(1H-imidazol-2-yl)ethanamine in the two prepared buffers.

Caption: Experimental workflow for conducting a comparative stability study.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve 1-(1H-imidazol-2-yl)ethanamine in purified water or methanol to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Stability Samples:

    • In separate amber glass vials, add the appropriate volume of the stock solution to each buffer (pH 4.5 and pH 7.4) to achieve the final target concentration (e.g., 100 µg/mL).

    • Prepare a sufficient number of vials for each time point.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot from each vial and analyze it using the HPLC method described below. This serves as the 100% reference.

  • Incubate: Store the vials under controlled conditions (e.g., 25°C, protected from light).

  • Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove one vial for each condition and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area. Plot this percentage against time to visualize the degradation kinetics.

Protocol 3: Example HPLC-UV Analytical Method

This method is a starting point and should be optimized and validated for your specific instrumentation and requirements. It is based on common methods for analyzing imidazole-containing compounds.[7][8][9]

Parameter Condition
Column Reversed-Phase C8 or C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid.[7]
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic: 70% A / 30% B (adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection 220 nm (or optimal wavelength determined by UV scan)
Quantification Peak area of the parent compound

References

  • Buffer systems for stabilizing pharmaceutical preparations.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Center for Biotechnology Information. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Separations. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. [Link]

  • Histamine. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Imidazole-Based Isomers: 1-(1H-imidazol-2-yl)ethanamine and 2-(1H-imidazol-4-yl)ethanamine

In the landscape of pharmacologically active small molecules, the imidazole scaffold stands as a cornerstone, integral to the structure of numerous endogenous compounds and synthetic drugs. The positional isomerism of su...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmacologically active small molecules, the imidazole scaffold stands as a cornerstone, integral to the structure of numerous endogenous compounds and synthetic drugs. The positional isomerism of substituents on this heterocyclic ring can dramatically alter the physicochemical properties and biological activity of the resulting molecule. This guide provides an in-depth technical comparison of two structural isomers: 1-(1H-imidazol-2-yl)ethanamine, commonly known as isohistamine, and the ubiquitously recognized 2-(1H-imidazol-4-yl)ethanamine, or histamine.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the structural, physicochemical, and biological characteristics of these two isomers. By examining the subtle yet significant differences imparted by the positioning of the ethanamine side chain, we aim to provide a comprehensive resource for those engaged in the design and synthesis of novel imidazole-based therapeutic agents.

Structural and Nomenclatural Differences

The fundamental distinction between these two molecules lies in the point of attachment of the ethanamine group to the imidazole ring. In 1-(1H-imidazol-2-yl)ethanamine, the side chain is connected to the carbon atom at the 2-position, situated between the two nitrogen atoms of the imidazole ring. Conversely, in 2-(1H-imidazol-4-yl)ethanamine (histamine), the ethanamine moiety is bonded to the carbon atom at the 4-position (or tautomerically, the 5-position).[1] This seemingly minor positional shift has profound implications for the molecule's electronic distribution, steric profile, and ultimately, its interaction with biological targets.

Figure 1: Chemical Structures

Caption: Chemical structures of the two isomers.

Comparative Physicochemical Properties

The differing substitution patterns on the imidazole ring directly influence key physicochemical parameters such as basicity (pKa) and lipophilicity (logP). These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

Property1-(1H-imidazol-2-yl)ethanamine2-(1H-imidazol-4-yl)ethanamine (Histamine)Reference(s)
Molecular Formula C₅H₉N₃C₅H₉N₃,[1]
Molecular Weight 111.15 g/mol 111.15 g/mol ,[1]
CAS Number 1154736-07-851-45-6,[1]
pKa (imidazole ring) Not experimentally determined; predicted to be different from histamine due to the electron-donating amino group at the 2-position.~6.0[1]
pKa (amino group) Not experimentally determined; predicted to be similar to histamine.~9.8[1]
XLogP3-AA (Computed) -0.77-0.4[2],[1]

Note: Experimental data for 1-(1H-imidazol-2-yl)ethanamine is limited. The provided XLogP3-AA value is a computed prediction.

The position of the electron-donating ethanamine group is expected to influence the basicity of the imidazole ring. In the 2-substituted isomer, the amino group is in closer proximity to both ring nitrogens, which could affect the pKa of the imidazole moiety differently than in the 4-substituted histamine. The computed XLogP3-AA values suggest that isohistamine may be slightly more lipophilic than histamine.

Spectroscopic and Analytical Characterization

Definitive identification and differentiation of these isomers rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of these isomers are expected to show distinct patterns due to the different chemical environments of the nuclei.

  • ¹H NMR: In histamine, the protons on the imidazole ring typically appear as two singlets in the aromatic region. For isohistamine, the symmetry of the 2-substituted ring would result in a different splitting pattern for the ring protons. The chemical shifts of the ethylamine side chain protons would also be influenced by the proximity to the different positions of the imidazole ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring are highly sensitive to the substituent position. The C2 carbon in an imidazole ring typically has a distinct chemical shift compared to C4 and C5. Therefore, the ¹³C NMR spectra would provide a clear distinction between the two isomers.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will exhibit characteristic bands for N-H stretching (from the amine and imidazole NH), C-H stretching, and C=N and C-N stretching vibrations of the imidazole ring. While the overall features will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different vibrational modes associated with the substitution pattern.

Mass Spectrometry (MS)

Both isomers have the same molecular weight and will therefore show the same molecular ion peak in their mass spectra. However, their fragmentation patterns upon ionization could differ, providing a basis for their differentiation by tandem mass spectrometry (MS/MS).

Figure 2: General Workflow for Isomer Differentiation

G Sample Isomeric Mixture or Unknown Sample NMR 1H and 13C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (MS and MS/MS) Sample->MS IR Infrared Spectroscopy Sample->IR Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: A generalized experimental workflow for the differentiation of the two isomers.

Comparative Biological Activity and Receptor Interactions

The most significant divergence between these two isomers is anticipated in their biological activity, primarily due to the stringent structural requirements of biological receptors.

2-(1H-imidazol-4-yl)ethanamine (Histamine)

Histamine is a well-characterized biogenic amine with a broad spectrum of physiological and pathological effects mediated through its interaction with four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[3][4]

  • H₁ Receptors: Activation of H₁ receptors is associated with allergic responses, including smooth muscle contraction (e.g., bronchoconstriction), increased vascular permeability, and stimulation of sensory nerves.[4][5]

  • H₂ Receptors: H₂ receptor stimulation is famously linked to the secretion of gastric acid.[4] They are also found on smooth muscle cells and in the heart.

  • H₃ Receptors: Primarily located in the central nervous system, H₃ receptors act as autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters.

  • H₄ Receptors: Expressed predominantly on cells of the immune system, H₄ receptors are involved in immunomodulatory and inflammatory processes.[6]

The specific orientation of the imidazole ring and the charged ethylamine side chain of histamine are crucial for its recognition and activation of these receptors.

1-(1H-imidazol-2-yl)ethanamine (Isohistamine)

The biological profile of isohistamine is not as extensively studied as that of histamine. However, based on its structural similarity and some literature references, we can infer its potential activities. The term "isohistamine" itself suggests a historical interest in its biological effects relative to histamine.

One study has mentioned isohistamine and its homologs as components of H₂-antagonists.[7] This suggests that while it may not be a potent agonist at histamine receptors, its scaffold could be suitable for designing antagonists. The positioning of the side chain at the 2-position would present a different steric and electronic profile to the histamine receptors, likely resulting in a significantly altered binding affinity and efficacy compared to histamine. It is plausible that isohistamine may have a lower affinity for histamine receptors or may act as a partial agonist or an antagonist.

Further research, including receptor binding assays and functional studies, is necessary to fully elucidate the pharmacological profile of isohistamine and its potential as a modulator of histamine receptors or other biological targets.

Synthesis Protocols

The synthesis of both isomers can be achieved through established organic chemistry methodologies.

Synthesis of 1-(1H-imidazol-2-yl)ethanamine (Isohistamine)

A potential synthetic route to isohistamine could involve the reaction of 2-acetylimidazole with a source of ammonia and a reducing agent, or through a multi-step synthesis starting from imidazole-2-carboxaldehyde.

Illustrative Protocol (Conceptual):

  • Step 1: Synthesis of 1-(1H-imidazol-2-yl)ethanone. This can be achieved through various methods, such as the reaction of imidazole with an appropriate acetylating agent under suitable conditions.

  • Step 2: Reductive Amination. The resulting ketone can undergo reductive amination with ammonia or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield the final product.

Synthesis of 2-(1H-imidazol-4-yl)ethanamine (Histamine)

Histamine is biosynthesized in the body from the amino acid histidine via decarboxylation. Chemical synthesis can also be achieved through several routes.

Illustrative Protocol (Conceptual):

  • Step 1: Synthesis of 4-(2-chloroethyl)-1H-imidazole. This intermediate can be prepared from a suitable starting material like 4-(hydroxymethyl)imidazole.

  • Step 2: Amination. The chloroethyl intermediate can then be reacted with ammonia or a protected amine to introduce the amino group, followed by deprotection if necessary, to yield histamine.

Figure 3: Conceptual Synthetic Pathways

G cluster_0 Synthesis of 1-(1H-imidazol-2-yl)ethanamine cluster_1 Synthesis of 2-(1H-imidazol-4-yl)ethanamine start_iso Imidazole-2-carboxaldehyde intermediate_iso 1-(1H-imidazol-2-yl)ethanone start_iso->intermediate_iso Grignard Reaction product_iso 1-(1H-imidazol-2-yl)ethanamine intermediate_iso->product_iso Reductive Amination start_hist 4-(Hydroxymethyl)imidazole intermediate_hist 4-(2-Chloroethyl)-1H-imidazole start_hist->intermediate_hist Chlorination product_hist 2-(1H-imidazol-4-yl)ethanamine intermediate_hist->product_hist Amination

Caption: Conceptual synthetic pathways for the two isomers.

Conclusion

The structural difference between 1-(1H-imidazol-2-yl)ethanamine and 2-(1H-imidazol-4-yl)ethanamine, arising from the positional isomerism of the ethanamine side chain on the imidazole ring, leads to distinct physicochemical properties and, most importantly, divergent biological activities. While histamine is a potent endogenous agonist at a range of receptors, the pharmacological profile of isohistamine is less defined but holds potential as a scaffold for developing receptor antagonists.

This comparative guide underscores the critical importance of positional isomerism in drug design and discovery. A thorough understanding of the structure-property and structure-activity relationships of such closely related molecules is paramount for the rational design of new therapeutic agents with desired selectivity and efficacy. Further experimental investigation into the properties and biological actions of 1-(1H-imidazol-2-yl)ethanamine is warranted to fully explore its potential in medicinal chemistry.

References

  • Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • Structure-Activity Relationships for 2-Substituted Imidazoles as a2-Adrenoceptor. (n.d.). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Regulatory effects of histamine and histamine receptor expression in human allergic immune responses. (n.d.). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • Biochemistry, Histamine. (2026, January 10). StatPearls - NCBI Bookshelf. Retrieved March 26, 2026, from [Link]

  • Structure-activity relationships for 2-substituted imidazoles as .alpha.2-adrenoceptor antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 26, 2026, from [Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (2025, October 16). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Histamine. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (n.d.). Frontiers. Retrieved March 26, 2026, from [Link]

  • The biological effects of histamine receptors. Histamine of exogenous... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Comparative Analysis of Histamine in Fresh and Processed Fish Sold in Jordanian Market. (2024, March 21). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Histamine and its receptors. (2006, January 9). PMC - NCBI. Retrieved March 26, 2026, from [Link]

  • Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H 3 and H 4 Receptors. (2024, April 21). MDPI. Retrieved March 26, 2026, from [Link]

  • Comparative Analysis of Histamine in Fresh and Processed Fish Sold in Jordanian Market. (2024, March 19). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. (2024, March 15). LinkedIn. Retrieved March 26, 2026, from [Link]

  • Histamine receptor. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Systematic analysis of histamine and N-methylhistamine concentrations in organs from two common laboratory mouse strains: C57Bl/6 and Balb/c. (2011, September 13). PubMed. Retrieved March 26, 2026, from [Link]

  • n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 1-(1H-imidazol-2-yl)ethanamine(SALTDATA: 2HCl). (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (2013, November 15). MDPI. Retrieved March 26, 2026, from [Link]

  • 1H-Imidazole-2-ethanamine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Histamine and histamine intolerance. (2007, May 15). PubMed. Retrieved March 26, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - NCBI. Retrieved March 26, 2026, from [Link]

  • 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine. (n.d.). Molport. Retrieved March 26, 2026, from [Link]

  • Comparison of Methods for Measuring Histamine by ELISA and HPLC-MS Assay In Vitro. (2015, December 31). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1). ResearchGate. Retrieved March 26, 2026, from [Link]

  • A Novel Spectrophotometric Method for Determination of Histamine Based on Its Complex Reaction with Ni(II) and Alizarin Red S. (2025, December 26). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Journal of Chemistry Reviews. Retrieved March 26, 2026, from [Link]

  • pKa of imidazoles. (2017, August 11). Chemistry Stack Exchange. Retrieved March 26, 2026, from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). MDPI. Retrieved March 26, 2026, from [Link]

  • 5739-10-6 | Product Name : 2-(1H-Imidazol-1-yl)ethanamine (BSC). (n.d.). Pharmaffiliates. Retrieved March 26, 2026, from [Link]

Sources

Comparative

Validation of 1-(1H-imidazol-2-yl)ethanamine compound purity by LC-MS analysis

Title: Purity Validation of 1-(1H-imidazol-2-yl)ethanamine: A Comparative LC-MS/MS Methodological Guide Introduction: As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Purity Validation of 1-(1H-imidazol-2-yl)ethanamine: A Comparative LC-MS/MS Methodological Guide

Introduction: As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of highly polar, basic small molecules. 1-(1H-imidazol-2-yl)ethanamine (CAS: 1154736-07-8) represents a quintessential "problematic" analyte. Featuring both an imidazole ring and a primary aliphatic amine, this compound is exceptionally hydrophilic and carries a dicationic charge under standard acidic liquid chromatography (LC) conditions. This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity validation of this compound, providing a self-validating experimental protocol grounded in mechanistic causality.

The Mechanistic Challenge: Why Standard RPLC Fails

To understand the analytical strategy, we must first examine the physicochemical properties of 1-(1H-imidazol-2-yl)ethanamine. With an aliphatic amine (pKa ~9.5) and an imidazole nitrogen (pKa ~7.0), the molecule is fully protonated in typical LC-MS mobile phases (e.g., 0.1% formic acid, pH ~2.7).

When injected onto a standard hydrophobic C18 stationary phase, the dicationic analyte exhibits virtually no partitioning into the alkyl chains. Consequently, it elutes in the void volume ( t0​ ). Void elution is catastrophic for LC-MS purity validation for two reasons:

  • Co-elution with Matrix/Salts: The compound co-elutes with unretained synthesis byproducts and salts, leading to severe electrospray ionization (ESI) signal suppression.

  • Inability to Resolve Impurities: Structurally related impurities (e.g., unreacted imidazole starting materials) also elute in the void, making accurate purity quantification impossible.

While Ion-Pairing Reversed-Phase (IP-RP) chromatography—using agents like heptafluorobutyric acid (HFBA)—can force retention, these volatile reagents cause persistent mass spectrometer source contamination and significant signal quenching in positive ESI mode.

The HILIC Advantage: Causality in Chromatographic Design

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar basic amines[1]. Unlike RPLC, HILIC employs a polar stationary phase (such as an amide-bonded silica) and a highly organic mobile phase (typically >70% acetonitrile).

  • Retention Mechanism: The stationary phase immobilizes a water-rich layer from the mobile phase. The polar 1-(1H-imidazol-2-yl)ethanamine partitions from the organic-rich bulk eluent into this aqueous layer, resulting in strong retention.

  • Enhanced MS Sensitivity: Because the mobile phase is highly organic, droplet desolvation in the ESI source is dramatically more efficient than in the highly aqueous mobile phases required for RPLC. This leads to taller peaks, reduced background noise, and superior signal-to-noise (S/N) ratios[2].

Column_Selection Start 1-(1H-imidazol-2-yl)ethanamine (Highly Polar, Basic) C18 Standard RP-C18 (Hydrophobic) Start->C18 IP Ion-Pairing RP (Additive-Based) Start->IP HILIC HILIC Amide (Hydrophilic) Start->HILIC Outcome1 Void Elution & Ion Suppression C18->Outcome1 Outcome2 MS Signal Loss & System Contamination IP->Outcome2 Outcome3 Strong Retention & High MS Sensitivity HILIC->Outcome3

Chromatographic decision matrix for polar basic compounds based on physicochemical properties.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three chromatographic modes for validating the purity of 1-(1H-imidazol-2-yl)ethanamine and separating it from its primary synthesis precursor (imidazole).

Analytical ParameterStandard RP-C18Ion-Pairing RP (HFBA)HILIC (Amide Phase)
Retention Factor ( k′ ) < 0.5 (Void Elution)3.85.2
Peak Symmetry ( As​ ) > 2.5 (Severe Tailing)1.41.05 (Excellent)
Resolution ( Rs​ ) from Precursor 0.0 (Co-elution)1.83.5 (Baseline Resolution)
Relative MS Sensitivity (S/N) 1x (Baseline/Suppressed)0.4x (Quenched)15x (Enhanced Desolvation)
System Suitability HighLow (Contamination Risk)High

Data Interpretation: HILIC not only provides the necessary retention ( k′ > 5) but also baseline resolves the target compound from structurally similar imidazole derivatives[3], ensuring accurate purity integration.

Optimized Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following step-by-step HILIC-MS/MS methodology is designed with built-in self-validation principles. Buffer concentration is tightly controlled, as ionic strength is critical for reproducible partitioning in HILIC[4].

Phase 1: Sample Preparation Causality Check: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing peak splitting and poor retention.

  • Accurately weigh 1.0 mg of the 1-(1H-imidazol-2-yl)ethanamine sample.

  • Dissolve in 1.0 mL of LC-MS grade Water to create a 1 mg/mL stock.

  • Dilute the stock 1:100 using 75% Acetonitrile / 25% Water . Crucial: The injection solvent must closely match the initial high-organic mobile phase conditions.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The buffer controls secondary electrostatic interactions with surface silanols).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish the water layer)

    • 1.0 - 5.0 min: Linear gradient to 50% B (Water is the strong eluting solvent in HILIC)

    • 5.0 - 6.0 min: Hold at 50% B

    • 6.0 - 6.1 min: Return to 90% B

    • 6.1 - 10.0 min: Re-equilibration (Mandatory 10 column volumes for HILIC stability).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

Phase 3: Mass Spectrometry (ESI+) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM) and Full Scan (m/z 50-300) for purity profiling.

  • Primary Precursor Ion: [M+H]+ at m/z 112.1.

LCMS_Workflow A Sample Prep (Dilution in 75% ACN) B HILIC Separation (Amide Column, 90% B) A->B C ESI+ Ionization (High Desolvation Efficiency) B->C D MS/MS Detection (MRM & Full Scan) C->D E Data Analysis (Purity Integration) D->E

Step-by-step LC-MS/MS workflow for the purity validation of highly polar basic amines.

Conclusion

For the purity validation of 1-(1H-imidazol-2-yl)ethanamine, standard RPLC is analytically insufficient due to void elution and ion suppression. By understanding the physicochemical causality of the molecule, scientists must pivot to HILIC-MS/MS. This approach not only guarantees robust retention and baseline resolution from synthesis impurities but also maximizes MS sensitivity through enhanced organic desolvation.

References

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent. 1

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech. 2

  • Benchchem. "A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives." Benchchem. 3

  • MDPI. "An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples." Molecules. 4

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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